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Compound of Interest

Compound Name: Sodium bromide

Cat. No.: B107317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the preclinical toxicological profile

of sodium bromide (NaBr), a widely used inorganic salt. The document synthesizes key

findings from acute, sub-chronic, and reproductive toxicity studies, as well as genotoxicity

assessments. Quantitative data are presented in structured tables for ease of comparison, and

detailed experimental protocols for pivotal studies are provided. The primary mechanism of

toxicity, involving the disruption of thyroid hormone homeostasis, is elucidated through a

signaling pathway diagram. This guide is intended to be a valuable resource for researchers,

scientists, and drug development professionals involved in the evaluation of bromide-

containing compounds.

Acute Toxicity
Sodium bromide exhibits low acute oral toxicity in preclinical models. The median lethal dose

(LD50) has been established in rodent studies.

Table 1: Acute Oral Toxicity of Sodium Bromide

Species LD50 (mg/kg body weight) Reference

Rodents 3500 - 7000 [1]
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Experimental Protocol: Acute Oral Toxicity (General
Guideline)
A typical acute oral toxicity study is conducted in accordance with OECD Test Guideline 420

(Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic

Class Method).

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant

females.

Housing: Animals are housed in standard laboratory conditions with controlled temperature,

humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet

and drinking water.

Dose Administration: Sodium bromide is typically dissolved in a suitable vehicle (e.g.,

distilled water) and administered by oral gavage. A single dose is administered to the

animals.

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular

intervals for up to 14 days post-dosing. Observations include changes in skin, fur, eyes,

mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as

well as somatomotor activity and behavior patterns.

Body Weight: Individual animal weights are recorded prior to dosing and at least weekly

thereafter.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Sub-chronic Toxicity
Repeated dose studies have been conducted to evaluate the effects of sodium bromide
following prolonged exposure. The primary target organ identified in these studies is the thyroid

gland.

Table 2: 90-Day Sub-chronic Oral Toxicity of Sodium Bromide in Rats
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Study Parameter Details Reference

Species Wistar-SPF rats [2]

Duration 90 days [2]

Route of Administration Dietary admixture [2]

Dose Levels (ppm in diet) 0, 75, 300, 1200, 4800, 19200 [1][2]

Key Findings

- High dose (19200 ppm):

Lower body weight gain,

depressed grooming, hind leg

incoordination.

[2]

- Increased relative thyroid

weights (≥1200 ppm in

females, 19200 ppm in males).

[2]

- Increased adrenal weight in

high-dose males.
[2]

- Decreased prostate weight in

the two highest dose groups.
[2]

- Increased percentage of

neutrophils in high-dose

groups.

[2]

No-Observed-Effect Level

(NOEL)

300 ppm in diet (equivalent to

12 mg/kg body weight/day of

bromide ion)

[2]

Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (OECD 408)
The 90-day oral toxicity study with sodium bromide in rats was conducted based on principles

similar to the current OECD Test Guideline 408.

Test Animals: Young, healthy Wistar-SPF rats (10 per sex per group).
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Housing and Diet: Animals are housed under standard laboratory conditions and fed a diet

containing the specified concentrations of sodium bromide. Food and water are provided

ad libitum.

Dose Groups: At least three dose groups and a concurrent control group.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly.

Hematology: Blood samples are collected at termination for analysis of parameters such

as hemoglobin, hematocrit, erythrocyte count, leukocyte count (total and differential), and

platelet count.

Clinical Chemistry: Serum samples are analyzed for parameters indicative of liver and

kidney function, such as alanine aminotransferase (ALT), aspartate aminotransferase

(AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.

Urinalysis: Conducted at termination.

Pathology:

Gross Necropsy: A complete gross examination is performed on all animals.

Organ Weights: Weights of major organs (e.g., adrenals, brain, heart, kidneys, liver,

spleen, testes, thyroid) are recorded.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups is examined microscopically. Target organs from all dose groups are also

examined.
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Fig. 1: Experimental Workflow for a 90-Day Oral Toxicity Study.

Reproductive and Developmental Toxicity
A three-generation study in rats was conducted to assess the effects of sodium bromide on

reproductive performance and offspring development.

Table 3: Three-Generation Reproductive Toxicity of Sodium Bromide in Rats
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Study Parameter Details Reference

Species Wistar rats [1]

Duration
Three generations, two litters

per generation
[2]

Route of Administration Dietary admixture [1]

Dose Levels (mg/kg diet) 0, 75, 300, 1200, 4800, 19200 [1]

Key Findings

- Decreased fertility in the two

highest dose groups (4800 and

19200 mg/kg).

[1]

- Effects on fertility were

reversible upon withdrawal of

bromide.

[1]

- No macroscopic changes

observed in the offspring.
[1]

- At 19200 mg/kg, treated

females mated with untreated

males showed only 20%

pregnancy rate, and no treated

males sired a litter.

[2]

No-Observed-Effect Level

(NOEL) for reproductive effects
1200 mg/kg diet [2]

Experimental Protocol: Three-Generation Reproductive
Toxicity Study (Similar to OECD 416)
This study design evaluates the effects of a substance on male and female reproductive

performance and on the growth and development of offspring over multiple generations.

Parental Generation (F0): Young adult male and female rats are administered sodium
bromide in their diet for a specified period before mating.
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Mating and Gestation: Animals are mated to produce the F1 generation. Dosing continues

through gestation and lactation.

F1 Generation: Offspring are selected from the F1 litters to become the parental animals for

the F2 generation. They are exposed to the same dietary concentrations of sodium bromide
from weaning through mating, gestation, and lactation.

F2 Generation: The process is repeated to produce the F2 generation.

Endpoints Evaluated:

Parental Animals: Clinical observations, body weight, food consumption, mating and

fertility indices, gestation length, and parturition observations. A full histopathological

examination of the reproductive organs is conducted.

Offspring: Litter size, viability, sex ratio, body weight, and clinical observations from birth to

weaning. Developmental landmarks and reproductive organ function may also be

assessed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b107317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


F0 Generation

F1 Generation

F2 Generation

Dosing of F0 Parents

F0 Mating

Gestation & Lactation

F1 Pups Born

Selection of F1 for Mating

Dosing of F1 Parents

F1 Mating

Gestation & Lactation

F2 Pups Born

Evaluation of F2 Pups

Click to download full resolution via product page

Fig. 2: Experimental Workflow for a Three-Generation Reproductive Toxicity Study.
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Genotoxicity
Sodium bromide has been evaluated for its potential to induce genetic mutations and

chromosomal damage in a battery of in vitro and in vivo assays.

Table 4: Genotoxicity of Sodium Bromide

Assay Test System Results Reference

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium strains

TA98 and TA100

Negative (with and

without metabolic

activation)

[3]

In Vitro Chromosomal

Aberration Assay
Human lymphocytes Negative [3]

In Vivo DNA Damage

Assay
Mammalian cells

No evidence of DNA

damage
[3]

Experimental Protocols for Genotoxicity Assays
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

and/or Escherichia coli strains (e.g., WP2 uvrA) are used to detect point mutations (base-pair

substitutions and frameshifts).

Metabolic Activation: The assay is performed both in the absence and presence of an

exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic

mammalian metabolism.

Procedure: The tester strains, the test substance at several concentrations, and either S9

mix or a buffer are combined and plated on minimal agar medium. After incubation, the

number of revertant colonies (colonies that have regained the ability to synthesize the

essential amino acid) is counted.

Evaluation: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies compared to the negative control.
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Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes, are used.

Treatment: Cells are exposed to at least three concentrations of sodium bromide, with and

without metabolic activation (S9).

Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells

in metaphase.

Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural

aberrations (e.g., breaks, gaps, exchanges).

Evaluation: A significant, dose-dependent increase in the percentage of cells with

chromosomal aberrations indicates a positive result.

Test Animals: Typically rodents (e.g., mice or rats).

Dosing: Animals are treated with sodium bromide, usually via oral gavage or intraperitoneal

injection, at three dose levels.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last dose.

Slide Preparation and Analysis: Smears are prepared and stained to differentiate

polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs). A large

number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei.

Evaluation: A statistically significant, dose-related increase in the frequency of

micronucleated PCEs in treated animals compared to controls indicates a positive result.

Dosing Phase Sample Collection Analysis Phase

Dosing of Rodents
(e.g., oral gavage)

Bone Marrow or
Peripheral Blood Collection

after treatment Slide Preparation & Staining Scoring of Micronucleated PCEs Statistical Analysis
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Fig. 3: Experimental Workflow for an In Vivo Micronucleus Test.

Mechanism of Toxicity: Thyroid Disruption
The primary mechanism of sodium bromide toxicity identified in preclinical studies is its

interference with thyroid function. Bromide ions (Br-) are structurally similar to iodide ions (I-)

and can competitively inhibit the uptake of iodide by the thyroid gland. This process is mediated

by the sodium-iodide symporter (NIS), a protein located on the basolateral membrane of thyroid

follicular cells.

Reduced iodide uptake leads to decreased synthesis of thyroid hormones (thyroxine, T4, and

triiodothyronine, T3). This, in turn, triggers a feedback mechanism in the hypothalamic-pituitary-

thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from

the pituitary gland. Chronic stimulation of the thyroid by TSH can lead to hyperplasia and other

histopathological changes in the gland.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b107317?utm_src=pdf-body-img
https://www.benchchem.com/product/b107317?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6684620/
https://pubmed.ncbi.nlm.nih.gov/6352433/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothalamic-Pituitary-Thyroid (HPT) Axis

Thyroid Follicular Cell

Hypothalamus

Pituitary Gland

TRH (+)

Thyroid Gland

TSH (+)

Thyroid Hormones (T4, T3)

synthesis

Sodium-Iodide Symporter (NIS)

Thyroid Peroxidase (TPO)

Iodide Availability

Iodide (I-)

Uptake

Bromide (Br-)

Competitive Inhibition

Hormone Synthesis

Negative Feedback (-)

Click to download full resolution via product page

Fig. 4: Signaling Pathway of Sodium Bromide-Induced Thyroid Disruption.

Conclusion
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The preclinical toxicological profile of sodium bromide is characterized by low acute toxicity.

The primary target organ for toxicity following repeated exposure is the thyroid gland, with a

clear mechanism involving the competitive inhibition of iodide uptake. Reproductive effects are

observed at high doses and appear to be reversible. Sodium bromide is not considered to be

genotoxic based on a standard battery of in vitro and in vivo tests. The no-observed-effect

levels established in these preclinical studies are crucial for the risk assessment of human

exposure to bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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